molecular formula C20H20N4O4S3 B3002254 N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477323-41-4

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3002254
CAS No.: 477323-41-4
M. Wt: 476.58
InChI Key: UNQJPNNIOXBYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (PubChem CID: 5017377) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research . The compound's structure incorporates a 6-methoxybenzo[d]thiazolyl group linked via a carbamothioyl bridge to a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety, creating a multi-functional scaffold with potential for diverse biological interactions. Benzothiazole cores are recognized as privileged structures in pharmaceutical development, known for their broad pharmacological profiles . Contemporary research explores similar benzothiazole-pyrrolidine hybrids as potential therapeutic agents, particularly for neurodegenerative conditions . Specific studies on structurally related compounds have demonstrated promising activity as inhibitors of key enzymes like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), which are important targets in the investigation of Alzheimer's disease and related disorders . The presence of both the methoxybenzothiazole and pyrrolidine-sulfonyl groups in a single molecule makes this compound a valuable chemical tool for researchers developing multi-target-directed ligands (MTDLs), a strategy gaining traction for complex neurodegenerative pathologies . Furthermore, benzothiazole derivatives are frequently investigated for their potential anticancer, antiviral, and anti-inflammatory properties, providing multiple avenues for biological evaluation . This compound is supplied as a high-purity material strictly for laboratory research applications. It is intended for in vitro studies only and is NOT approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S3/c1-28-14-6-9-16-17(12-14)30-20(21-16)23-19(29)22-18(25)13-4-7-15(8-5-13)31(26,27)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQJPNNIOXBYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methoxy group. The subsequent steps involve the formation of the carbamothioyl linkage and the attachment of the pyrrolidine sulfonyl group to the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl and carbamothioyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidine sulfonyl group may confer better solubility than morpholine or piperazine derivatives due to its smaller ring size and conformational flexibility .

Physicochemical Properties

Melting points and solubility trends vary with substituents (Table 2):

Compound Melting Point (°C) Solubility Insights Reference
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19) 154–155 Moderate solubility in polar aprotic solvents (e.g., DMSO)
4-Amino-N-(6-methoxybenzo[d]thiazol-2-yl)benzenesulfonamide (20) 130–133 Improved aqueous solubility due to amino group
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a) 205–207 Low aqueous solubility; requires DMSO for assays
Target Compound Not reported Predicted higher solubility due to pyrrolidine sulfonyl -

Key Observations :

  • Nitro and triazole substituents reduce aqueous solubility, while amino groups enhance it .
  • The pyrrolidine sulfonyl group in the target compound is hypothesized to improve solubility compared to bulkier analogs .

Antimicrobial Activity

  • Triazole-linked derivatives (e.g., 10a-j ) exhibit moderate to strong activity against E. coli and fungal strains, with MIC values comparable to ciprofloxacin .
  • Electron-donating groups (e.g., methoxy) enhance antimicrobial potency, suggesting the target compound’s 6-methoxybenzothiazole core may confer similar advantages .

Enzyme Inhibition Potential

  • Compounds with morpholinomethyl or piperazinyl substituents (e.g., 4d, 4e) show promise as kinase inhibitors or β-secretase (BACE1) ligands, though the target compound’s carbamothioyl group may favor alternative targets .

Key Observations :

  • The carbamothioyl group’s thiourea moiety could engage in hydrogen bonding with enzymatic active sites, differing from sulfonamide or carboxamide interactions .

Biological Activity

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The compound's structure, which incorporates a benzothiazole moiety, suggests a broad spectrum of biological activities.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

N 6 methoxybenzo d thiazol 2 yl carbamothioyl 4 pyrrolidin 1 ylsulfonyl benzamide\text{N 6 methoxybenzo d thiazol 2 yl carbamothioyl 4 pyrrolidin 1 ylsulfonyl benzamide}

This structure features:

  • A benzothiazole core, known for its diverse biological properties.
  • A pyrrolidine moiety, which may influence the compound's pharmacokinetics and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, benzothiazole compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. Research indicates that modifications to the benzothiazole ring can enhance anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis.

Case Study:
A study evaluating novel benzothiazole derivatives demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The compound exhibited apoptosis-promoting effects and disrupted the cell cycle at concentrations ranging from 1 to 4 µM. This was confirmed through flow cytometry and Western blot analysis, indicating involvement of the AKT and ERK signaling pathways .

Anti-inflammatory Activity

Benzothiazole derivatives are also noted for their anti-inflammatory properties. The compound's ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α has been documented, suggesting that it may serve as a dual-action agent targeting both cancerous cells and inflammatory processes.

Research Findings:
In vitro assays using RAW264.7 macrophages showed that treatment with benzothiazole derivatives significantly decreased the expression of IL-6 and TNF-α, supporting their role as potential anti-inflammatory agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been assessed using predictive models such as Swiss ADME. These evaluations suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for therapeutic efficacy.

Table 1: Predicted Pharmacokinetic Properties

PropertyValue
SolubilityHigh
LipophilicityModerate
BioavailabilityGood
ToxicityLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.